3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid
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Overview
Description
3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable synthetic routes that ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzothiophene derivatives: Similar to benzofuran derivatives but contain a sulfur atom instead of an oxygen atom in the ring.
Coumarin derivatives: Contain a benzene ring fused to a pyrone ring and exhibit similar biological activities.
Chromene derivatives: Feature a benzene ring fused to a pyran ring and are known for their diverse pharmacological properties.
Uniqueness: 3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuran ring system, combined with the but-3-enoic acid moiety, makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
77872-11-8 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(2,3)13(15)16)12-8-10-6-4-5-7-11(10)17-12/h4-8H,1H2,2-3H3,(H,15,16) |
InChI Key |
MGWPJDNTEVFRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)C1=CC2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
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